N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid
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Overview
Description
ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]-: is a complex organic compound with a molecular formula of C16H15N5O This compound is known for its unique structure, which includes a purine base attached to an acetamide group via a phenylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- typically involves multi-step organic reactions. One common method includes the reaction of a purine derivative with a benzyl halide to form the phenylmethyl-purine intermediate. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the binding mechanisms of purine-based molecules with biological targets .
Medicine: In medicine, ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases related to purine metabolism .
Industry: Industrially, this compound finds applications in the production of pharmaceuticals and agrochemicals. Its derivatives are used in the formulation of various products, enhancing their efficacy and stability .
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base in the compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-Benzylacetamide: Similar in structure but lacks the purine base.
N-Acetylbenzylamine: Another related compound with a different functional group arrangement.
Benzylacetamide: Shares the benzyl and acetamide groups but differs in overall structure.
Uniqueness: ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is unique due to its combination of a purine base with an acetamide group via a phenylmethyl linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
27345-54-6 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(9-benzylpurin-6-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c1-10(20)18-13-12-14(16-8-15-13)19(9-17-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,15,16,18,20) |
InChI Key |
KTGCXVJIHIVAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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